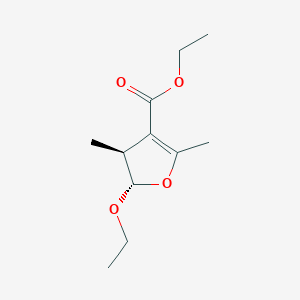
(S)-Isothipendyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Isothipendyl is a chemical compound that belongs to the class of antihistamines. It has been widely used in the treatment of allergies and other related conditions. This compound has also been studied for its potential use in scientific research applications.
Mecanismo De Acción
(S)-Isothipendyl works by blocking the action of histamine, a chemical that is released by the body in response to an allergen. Histamine is responsible for causing the symptoms of allergies, such as itching, swelling, and redness. By blocking the action of histamine, (S)-Isothipendyl helps to reduce these symptoms.
Biochemical and Physiological Effects:
(S)-Isothipendyl has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been found to inhibit the production of cytokines, which are responsible for causing inflammation in the body. In addition, (S)-Isothipendyl has been found to have anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-Isothipendyl has several advantages for use in lab experiments. It is a well-studied compound, and its mechanism of action is well understood. It can be easily synthesized in the lab, and its effects can be easily measured. However, there are also some limitations to its use in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. In addition, its anticholinergic effects can interfere with some experiments.
Direcciones Futuras
There are several future directions for the study of (S)-Isothipendyl. One area of research is the development of new derivatives of (S)-Isothipendyl that have improved efficacy and reduced toxicity. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-allergic effects of (S)-Isothipendyl. Finally, (S)-Isothipendyl could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
(S)-Isothipendyl is a well-studied compound that has potential for use in scientific research applications. It has anti-inflammatory and anti-allergic properties, and has been studied for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it can be easily synthesized in the lab. However, its toxicity and anticholinergic effects can limit its use in certain experiments. Overall, (S)-Isothipendyl has the potential to be a valuable tool for scientific research in the future.
Métodos De Síntesis
(S)-Isothipendyl can be synthesized through a multi-step process. The first step involves the condensation of 4-chloro-2-methylphenol with 4-methylbenzaldehyde in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions involving reduction, acetylation, and deacetylation to obtain (S)-Isothipendyl.
Aplicaciones Científicas De Investigación
(S)-Isothipendyl has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory and anti-allergic properties, which make it a potential candidate for the treatment of various diseases such as asthma, atopic dermatitis, and allergic rhinitis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Isothipendyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzhydrol", "2-Bromo-1-(dimethylamino)ethane", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Water" ], "Reaction": [ "Step 1: Benzhydrol is reacted with 2-bromo-1-(dimethylamino)ethane in the presence of sodium hydride to form the intermediate product, 1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 2: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 3: The hydrochloride salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is acetylated with acetic anhydride in the presence of sulfuric acid to form the N-acetyl derivative.", "Step 5: The N-acetyl derivative is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 6: The diazonium salt is then treated with sodium bisulfite to form the corresponding sulfonamide.", "Step 7: The sulfonamide is then treated with sodium hydroxide to form (S)-Isothipendyl.", "Step 8: The final product is purified by recrystallization from a suitable solvent such as methanol, ethanol, diethyl ether, chloroform, or acetone." ] } | |
Número CAS |
183287-72-1 |
Nombre del producto |
(S)-Isothipendyl |
Fórmula molecular |
C24H24NOP |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



